
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, also known as PNB, is a compound that has been widely studied for its potential therapeutic applications. PNB belongs to the family of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, PNB has been found to exhibit unique properties that make it a promising candidate for a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has also been found to inhibit the activity of the protein kinase C, which is involved in a variety of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been found to induce apoptosis, or programmed cell death. N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has also been shown to decrease the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells and to decrease the activity of certain enzymes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has also been shown to exhibit unique properties that make it a promising candidate for a variety of scientific research applications. However, there are also limitations to the use of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well characterized. Additionally, N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has not been extensively studied in vivo, making it difficult to determine its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One area of research is the development of new antibiotics based on the antibacterial and antifungal properties of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. Another area of research is the study of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new cancer therapies based on the unique properties of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is an area of active research. Finally, further studies are needed to fully understand the mechanism of action of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide and its potential effects on normal cells and tissues.
Synthesemethoden
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole with benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to form the final product, N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. The synthesis of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been optimized to achieve high yields and purity, making it a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and infectious disease. In cancer research, N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-12(19-23(20,21)14-10-6-3-7-11-14)16-17-15(18-22-16)13-8-4-2-5-9-13/h2-12,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNUWRBRIQGPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



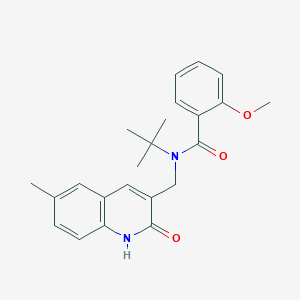
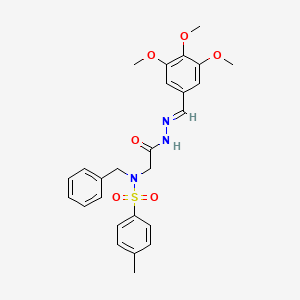
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)

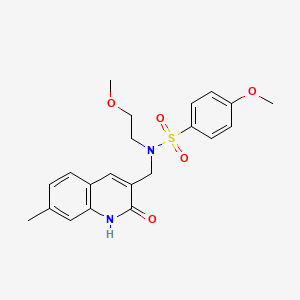

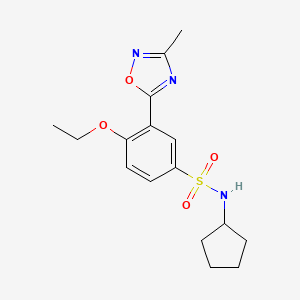
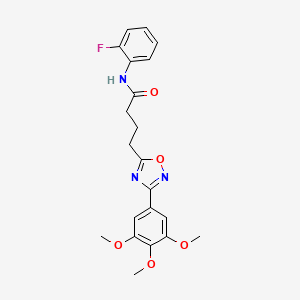
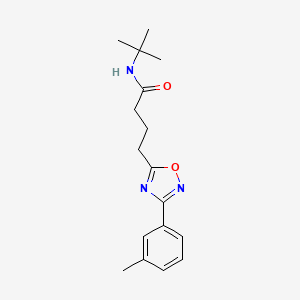
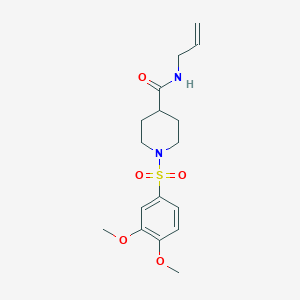
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)
